

An In-depth Technical Guide to the Synthesis and Discovery of 4-Bromophenetole

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Compound of Interest		
Compound Name:	4-Bromophenetole	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Bromophenetole** (4-ethoxyphenyl bromide), a key intermediate in organic synthesis with applications in pharmaceutical and agrochemical development. This document details its synthesis, physicochemical properties, and characterization, adhering to stringent data presentation and visualization requirements for a scientific audience.

Introduction

4-Bromophenetole is an aromatic ether that serves as a versatile building block in the synthesis of more complex molecules. Its structure, featuring a bromine atom and an ethoxy group on a benzene ring, allows for a variety of chemical transformations, making it a valuable reagent in drug discovery and materials science.

While the specific historical moment of the "discovery" of **4-Bromophenetole** is not well-documented in readily available literature, its synthesis falls under the well-established Williamson ether synthesis, a method developed by Alexander Williamson in 1850 that became a fundamental reaction in organic chemistry for the formation of ethers. It is likely that **4-Bromophenetole** was first prepared as a straightforward application of this established methodology.

Physicochemical Properties



A summary of the key physicochemical properties of **4-Bromophenetole** is presented in Table 1.

Table 1: Physicochemical Properties of 4-Bromophenetole

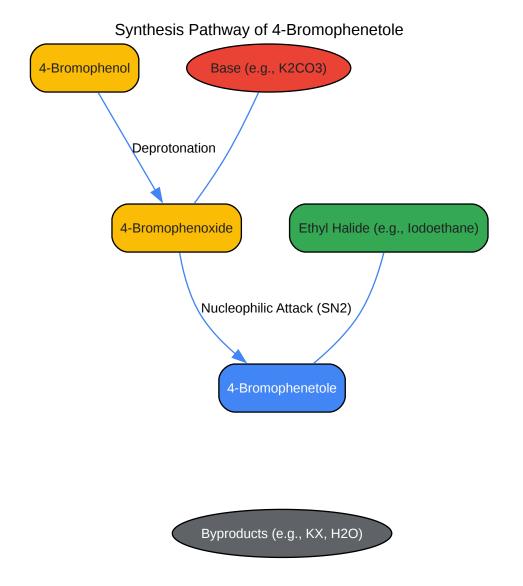
Property	Value
CAS Number	588-96-5
Molecular Formula	C ₈ H ₉ BrO
Molecular Weight	201.06 g/mol
Appearance	Colorless to light red transparent liquid
Boiling Point	233 °C (lit.)
Melting Point	4 °C (lit.)
Density	1.407 g/mL at 25 °C (lit.)
Refractive Index (n20/D)	1.551 (lit.)

Synthesis of 4-Bromophenetole

The most common and efficient method for the synthesis of **4-Bromophenetole** is the Williamson ether synthesis. This S_n2 reaction involves the reaction of a phenoxide ion with a primary alkyl halide. In this case, 4-bromophenol is deprotonated by a base to form the 4-bromophenoxide ion, which then acts as a nucleophile, attacking an ethyl halide (such as ethyl iodide or ethyl bromide) to form the ether product.

Synthesis Pathway





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Caption: Williamson ether synthesis of **4-Bromophenetole** from 4-bromophenol.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of **4-Bromophenetole**.

Materials:

- 4-Bromophenol (50 g)
- Potassium carbonate (118 g)



- Iodoethane (67.6 g)
- Acetone (250 mL)
- Ethyl acetate
- Hexane
- Water
- · Saturated brine solution
- Anhydrous sodium sulfate

Procedure:

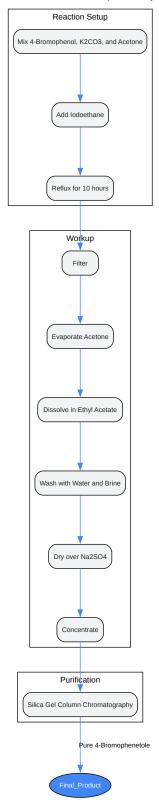
- To a solution of 4-bromophenol (50 g) in acetone (250 mL) at room temperature, add potassium carbonate (118 g).
- Stir the mixture for 30 minutes.
- Slowly add iodoethane (67.6 g) dropwise to the reaction mixture.
- Heat the reaction mixture to reflux for 10 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, filter the mixture and remove the acetone using a rotary evaporator.
- Dissolve the residue in ethyl acetate and wash sequentially with water and saturated brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:7) as the eluent to afford **4-Bromophenetole** as a colorless liquid.[1]

Yield: 57 g (98.27%)[1]



Experimental Workflow

Experimental Workflow for 4-Bromophenetole Synthesis



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Caption: Step-by-step workflow for the synthesis and purification of **4-Bromophenetole**.

Characterization of 4-Bromophenetole

Thorough characterization is essential to confirm the identity and purity of the synthesized **4-Bromophenetole**. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[2]

Table 2: Spectroscopic Data for 4-Bromophenetole

Technique	Data
¹H NMR (CDCl₃, 300 MHz)	δ 7.35 (d, J = 8.7 Hz, 2H), 6.76 (d, J = 8.7 Hz, 2H), 3.99 (q, J = 6.9 Hz, 2H), 1.40 (t, J = 6.9 Hz, 3H)
¹³ C NMR (CDCl ₃)	δ 158.2, 132.4, 116.2, 112.9, 63.6, 14.8
Mass Spectrometry (MS)	Molecular Ion (M+) peaks at m/z 200 and 202 (due to bromine isotopes)
Infrared (IR) (neat)	Aromatic C-H stretching, C-O-C stretching, C-Br stretching

Applications in Research and Development

4-Bromophenetole is a valuable intermediate in the synthesis of a wide range of organic compounds. Its applications include:

- Pharmaceutical Development: It serves as a precursor for the synthesis of various pharmaceutical agents, including analgesics and anti-inflammatory drugs.[3]
- Agrochemical Synthesis: It is utilized in the preparation of pesticides and herbicides.
- Material Science: 4-Bromophenetole is used in the production of polymers and other advanced materials.
- Organic Synthesis: It is a versatile reagent for introducing the 4-ethoxyphenyl group into molecules through cross-coupling reactions and other transformations.



Conclusion

This technical guide has provided a detailed overview of the synthesis, properties, and characterization of **4-Bromophenetole**. The Williamson ether synthesis remains a robust and high-yielding method for its preparation. The comprehensive data presented herein serves as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, facilitating the effective utilization of this important chemical intermediate.

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